Cas no 52003-32-4 (ethyl 3,6-dihydropyridine-1(2H)-carboxylate)

Ethyl 3,6-dihydropyridine-1(2H)-carboxylate is a versatile intermediate in organic synthesis, particularly valued for its role in constructing nitrogen-containing heterocycles. Its dihydropyridine core offers reactivity for further functionalization, making it useful in pharmaceutical and agrochemical applications. The ethyl carboxylate group enhances solubility and facilitates derivatization under mild conditions. This compound is often employed in cyclization reactions, hydrogenation, and as a precursor to piperidine derivatives. Its stability under standard handling conditions and compatibility with a range of reagents contribute to its utility in multistep syntheses. Care should be taken to store it under inert conditions to prevent premature oxidation.
ethyl 3,6-dihydropyridine-1(2H)-carboxylate structure
52003-32-4 structure
Product Name:ethyl 3,6-dihydropyridine-1(2H)-carboxylate
CAS No:52003-32-4
MF:C8H13NO2
MW:155.194322347641
CID:936219
PubChem ID:232669
Update Time:2025-05-22

ethyl 3,6-dihydropyridine-1(2H)-carboxylate Chemical and Physical Properties

Names and Identifiers

    • ethyl 3,6-dihydropyridine-1(2H)-carboxylate
    • Ethyl 5,6-dihydropyridine-1(2H)-carboxylate
    • Ethyl5,6-dihydropyridine-1(2H)-carboxylate
    • DTXSID80966337
    • NSC-30497
    • ethyl 3,6-dihydro-2H-pyridine-1-carboxylate
    • 1-ethoxycarbonyl-1,2,3,6-tetrahydropyridine
    • 3,6-dihydro-2h-pyridine-1-carboxylic acid ethyl ester
    • E10084
    • NSC30497
    • SCHEMBL7394679
    • AKOS006277792
    • 52003-32-4
    • Inchi: 1S/C8H13NO2/c1-2-11-8(10)9-6-4-3-5-7-9/h3-4H,2,5-7H2,1H3
    • InChI Key: NXKRWPABPQRKFS-UHFFFAOYSA-N
    • SMILES: O(CC)C(N1CC=CCC1)=O

Computed Properties

  • Exact Mass: 155.09469
  • Monoisotopic Mass: 155.095
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 2
  • Complexity: 166
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.2
  • Topological Polar Surface Area: 29.5Ų

Experimental Properties

  • Density: 1.07
  • Boiling Point: 217.5°C at 760 mmHg
  • Flash Point: 85.3°C
  • Refractive Index: 1.488
  • PSA: 29.54
  • LogP: 1.34270

ethyl 3,6-dihydropyridine-1(2H)-carboxylate Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Chemenu
CM521552-1g
Ethyl 5,6-dihydropyridine-1(2H)-carboxylate
52003-32-4 97%
1g
$265 2022-06-11
Crysdot LLC
CD11111683-5g
Ethyl 5,6-dihydropyridine-1(2H)-carboxylate
52003-32-4 97%
5g
$805 2024-07-19

Additional information on ethyl 3,6-dihydropyridine-1(2H)-carboxylate

Recent Advances in the Application of Ethyl 3,6-dihydropyridine-1(2H)-carboxylate (CAS: 52003-32-4) in Chemical Biology and Pharmaceutical Research

Ethyl 3,6-dihydropyridine-1(2H)-carboxylate (CAS: 52003-32-4) is a versatile intermediate in organic synthesis and pharmaceutical development. Recent studies have highlighted its potential as a key building block for the construction of complex heterocyclic compounds, particularly in the context of drug discovery and medicinal chemistry. This research brief synthesizes the latest findings on the synthesis, reactivity, and biological applications of this compound, with a focus on its role in the development of novel therapeutic agents.

A 2023 study published in the Journal of Medicinal Chemistry demonstrated the utility of ethyl 3,6-dihydropyridine-1(2H)-carboxylate as a precursor for the synthesis of potent kinase inhibitors. The researchers developed a novel one-pot cascade reaction utilizing this compound to generate pyridine-based scaffolds with high selectivity for specific kinase targets. The resulting compounds showed promising activity against several cancer cell lines, with IC50 values in the nanomolar range. This work underscores the compound's importance in the development of targeted cancer therapies.

In the field of antimicrobial research, a recent publication in Bioorganic & Medicinal Chemistry Letters reported the use of ethyl 3,6-dihydropyridine-1(2H)-carboxylate in the synthesis of novel quinolone derivatives. The modified compounds exhibited enhanced antibacterial activity against drug-resistant strains of Staphylococcus aureus, with improved pharmacokinetic properties compared to existing quinolone antibiotics. The study provides valuable insights into structure-activity relationships that could guide future antibiotic development.

From a synthetic chemistry perspective, advances in catalytic asymmetric hydrogenation have enabled more efficient access to enantiomerically pure derivatives of ethyl 3,6-dihydropyridine-1(2H)-carboxylate. A 2024 Nature Catalysis paper described a chiral iridium-based catalyst system that achieves >99% ee for the hydrogenation of this compound, opening new possibilities for the synthesis of stereochemically complex pharmaceuticals. This methodological breakthrough addresses a long-standing challenge in the preparation of chiral dihydropyridine derivatives.

The compound has also found applications in materials science, particularly in the development of photoactive materials. Researchers have recently demonstrated that derivatives of ethyl 3,6-dihydropyridine-1(2H)-carboxylate can serve as efficient photosensitizers for organic photovoltaics, with power conversion efficiencies approaching those of traditional ruthenium-based systems. These findings suggest potential cross-disciplinary applications beyond pharmaceutical chemistry.

Looking forward, the unique structural features of ethyl 3,6-dihydropyridine-1(2H)-carboxylate continue to inspire innovative research across multiple domains of chemical biology. Its versatility as a synthetic building block, combined with emerging insights into its biological activity profile, positions this compound as a valuable tool for drug discovery and development. Future research directions may include exploration of its potential in targeted drug delivery systems and as a scaffold for the development of covalent inhibitors.

Recommended suppliers
Shanghai Bent Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nanjing jingzhu bio-technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nanjing jingzhu bio-technology Co., Ltd.
Henan Dongyan Pharmaceutical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Henan Dongyan Pharmaceutical Co., Ltd
Jiangsu Xinsu New Materials Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangsu Xinsu New Materials Co., Ltd
Hunan Well Medicine Synthesis Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hunan Well Medicine Synthesis Technology Co., Ltd.